Triphenylenes
Triphenylenes are a class of polycyclic aromatic hydrocarbons (PAHs) with a unique planar structure consisting of three phenyl rings fused in a linear manner. These compounds exhibit diverse chemical properties and structural variations, making them interesting subjects for both research and industrial applications.
Structurally, triphenylene derivatives possess conjugated π-electron systems that allow for enhanced stability and potential electronic or optical functionalities. Due to their rigid and planar nature, these molecules are often used in the synthesis of various organic materials, including dyes, polymers, and pharmaceuticals. Their ability to form stable complexes with transition metals also makes them valuable in catalysis and coordination chemistry.
In the field of organic electronics, triphenylenes have shown promise as potential building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaics due to their high electron mobility and fluorescence properties. Moreover, they are explored in molecular sensing applications owing to their selective interaction with specific analytes.
Overall, the versatility of triphenylenes stems from their unique structural features, which enable a wide range of functionalities across different scientific domains.

Struktur | Chemischer Name | CAS | MF |
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Triphenylene, 1-fluoro- | 438-44-8 | C18H11F |
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Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]- | 1115639-90-1 | C36H22S |
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TATP | 371786-11-7 | C18H15N3 |
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2-(7-Methyl-2-juglonyl)]isoxylospirin 1 | 253340-64-6 | C44H24O12 |
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Triphenylene,1,3-dimethyl- | 17157-14-1 | C20H16 |
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Triphenylene, 1-methyl- | 2871-91-2 | C19H14 |
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5,6,11,12,17,18-Trinaphthylenehexone, 2,8,15-triacetyl-1,7,16-trihydroxy-3,9,14-trimethyl- | 27742-92-3 | C39H24O12 |
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Xylospyrin | 29482-55-1 | C33H18O9 |
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Methyl 6,6-phenyl-C61-butyrate | 160848-22-6 | C72H14O2 |
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2,3,6,7,10,11-Hexamethoxytriphenylene | 808-57-1 | C24H24O6 |
Verwandte Literatur
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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